2-Nitrophenyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl chloroacetate is a chemical compound with the molecular formula C8H6ClNO4 . It contains a total of 20 bonds, including 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 nitro group (aromatic) .
Synthesis Analysis
The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This method is versatile, economical, and can be carried out under different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of 2-Nitrophenyl chloroacetate consists of a total of 20 bonds, including 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 2-Nitrophenyl chloroacetate can be determined using various techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .Scientific Research Applications
Synthesis and Biological Activity
Summary: The synthesis of 8-hydroxyquinoline derivatives involved reacting 8-hydroxyquinoline with ethyl 2-chloroacetate, followed by treatment with hydrazine hydrate and phenyl isocyanate to yield the corresponding thiourea.
Experimental Procedures:These applications highlight the versatility of 2-Nitrophenyl chloroacetate across different scientific domains. If you need further details or have additional queries, feel free to ask! 😊
Mechanism of Action
Target of Action
It’s known that similar compounds, such as cyanoacetamide-n-derivatives, are important precursors for heterocyclic synthesis . They react with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It’s known that compounds based on a (2-nitrophenyl)methanol scaffold are promising inhibitors of pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action .
Biochemical Pathways
Similar compounds like 2-chloro-4-nitrophenol (2c4np) are degraded via the 1,2,4-benzenetriol (bt) pathway in certain gram-negative bacteria . This pathway is significantly different from those reported in other Gram-negative 2C4NP utilizers .
Result of Action
It’s known that similar compounds, such as 2-cyano-n-(2-nitrophenyl) acetamide, can be transformed into 2-amino-n-(2-nitrophenyl)thiophene-3-carboxamide .
Action Environment
It’s known that similar compounds, such as nitrofurantoin and nitroxoline, are attracting renewed interest as oral therapeutic or prophylactic agents for acute urinary tract infections .
Safety and Hazards
Future Directions
Research on compounds similar to 2-Nitrophenyl chloroacetate has shown potential in evolving better chemotherapeutic agents . Additionally, the use of 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) as a photoprotecting group to cage a primary amine initiator activated upon UV irradiation has been reported . This suggests potential future directions in the field of drug delivery and controlled release systems.
properties
IUPAC Name |
(2-nitrophenyl) 2-chloroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBRWZIQQPBXNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178964 |
Source
|
Record name | 2-Nitrophenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl chloroacetate | |
CAS RN |
24265-34-7 |
Source
|
Record name | 2-Nitrophenyl chloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024265347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.